Cas no 835625-50-8 (2H-Pyran, 2-(2-azidoethoxy)tetrahydro-)
2H-Pyran, 2-(2-azidoethoxy)tetrahydro- Chemical and Physical Properties
Names and Identifiers
-
- 2H-Pyran, 2-(2-azidoethoxy)tetrahydro-
- 2-(2-azidoethoxy)oxane
- 2-(2-Azidoethoxy)tetrahydropyran
- 2-(2-Azido-ethoxy)-tetrahydro-pyran
- DTXSID80733586
- 835625-50-8
- A1-01259
- YAUCTOALORWJCV-UHFFFAOYSA-N
- AKOS010630716
- SCHEMBL20857081
-
- Inchi: 1S/C7H13N3O2/c8-10-9-4-6-12-7-3-1-2-5-11-7/h7H,1-6H2
- InChI Key: YAUCTOALORWJCV-UHFFFAOYSA-N
- SMILES: O1CCCCC1OCCN=[N+]=[N-]
Computed Properties
- Exact Mass: 171.100776666g/mol
- Monoisotopic Mass: 171.100776666g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 32.8Ų
2H-Pyran, 2-(2-azidoethoxy)tetrahydro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1634369-5g |
2-(2-Azidoethoxy)tetrahydro-2H-pyran |
835625-50-8 | 98% | 5g |
¥12691.00 | 2024-07-28 |
2H-Pyran, 2-(2-azidoethoxy)tetrahydro- Related Literature
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Xiuxia Yang,Lei Zhao,Zhichao Liu,Shuyu Tian,Hao Zhang,Xuhui Xu,Jianbei Qiu,Xue Yu Phys. Chem. Chem. Phys., 2020,22, 16294-16300
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on 2H-Pyran, 2-(2-azidoethoxy)tetrahydro-
Latest Research Briefing on 2H-Pyran, 2-(2-azidoethoxy)tetrahydro- (CAS: 835625-50-8) in Chemical Biology and Pharmaceutical Applications
The compound 2H-Pyran, 2-(2-azidoethoxy)tetrahydro- (CAS: 835625-50-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery, bioconjugation, and material science. This briefing synthesizes the latest findings on its synthesis, functional properties, and potential therapeutic uses, as reported in peer-reviewed literature and industry developments up to Q3 2023.
A 2022 study published in Journal of Medicinal Chemistry highlighted the role of 835625-50-8 as a key intermediate in the synthesis of glycosidase inhibitors. The azidoethoxy moiety enables efficient "click chemistry" modifications, facilitating the development of carbohydrate-based therapeutics targeting lysosomal storage disorders. Researchers optimized a two-step synthetic route with 78% overall yield, emphasizing its scalability for industrial applications.
In bioconjugation applications, Nature Chemical Biology (2023) reported breakthrough work utilizing 2H-Pyran, 2-(2-azidoethoxy)tetrahydro- for site-specific antibody-drug conjugate (ADC) development. The compound's strained cycloalkyne derivative demonstrated superior reaction kinetics (k2 > 1.5 M−1s−1) in copper-free cycloadditions with antibody fragments, addressing previous limitations in ADC homogeneity and pharmacokinetics.
Recent patent filings (WO2023056421, EP4155292) reveal novel applications in PROTAC (Proteolysis Targeting Chimera) technology. The azide functionality of 835625-50-8 serves as a critical linker component in cereblon-based degraders, showing enhanced blood-brain barrier penetration in preclinical models of neurodegenerative diseases. Molecular dynamics simulations indicate the tetrahydro-2H-pyran ring contributes to optimal linker rigidity and proteasome recruitment efficiency.
Challenges persist in metabolic stability, as noted in ACS Pharmacology & Translational Science (2023). While the compound exhibits favorable LogP (1.8) and polar surface area (85 Ų), in vitro hepatic microsome assays revealed rapid N-dealkylation of the azidoethoxy group in some species. Current structure-activity relationship (SAR) studies focus on fluorinated analogs to address this limitation while maintaining click chemistry reactivity.
Emerging applications in biomaterials include its use as a crosslinker in hydrogels for 3D bioprinting (Advanced Materials, 2023). The compound's dual functionality enables simultaneous covalent bonding with gelatin methacryloyl (GelMA) and subsequent bioorthogonal modification with cell-adhesive peptides, achieving unprecedented spatial control in tissue engineering scaffolds.
Future research directions highlighted at the 2023 Gordon Research Conference include: (1) development of enantioselective synthetic methods for chiral derivatives, (2) exploration of its potential in targeted radioligand therapy using 18F-radiolabeled analogs, and (3) computational modeling to predict metabolic fate across species. The compound continues to demonstrate remarkable versatility at the chemistry-biology interface.
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